molecular formula C15H17N5 B3061470 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)- CAS No. 111853-20-4

9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-

Cat. No. B3061470
CAS RN: 111853-20-4
M. Wt: 267.33 g/mol
InChI Key: JBLZWJCKPDQCNX-UHFFFAOYSA-N
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Description

9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-, also known as 9-MEP or 9-Methyl-6-amino-purine, is a nucleoside analog that has been extensively studied in the field of biochemistry and molecular biology. It is a novel compound that has been used in a variety of laboratory experiments, and has been found to have a number of potential applications in scientific research. This article will provide an overview of 9-MEP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Analytical Techniques for Carcinogenic Compounds

The study of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and its metabolites in biological matrices, foodstuff, and beverages shows the importance of analytical techniques in understanding the carcinogenic potential of specific compounds. Liquid chromatography coupled with mass spectrometry is highlighted as the method of choice for sensitive and selective analysis, vital for assessing exposure to carcinogenic compounds (Teunissen et al., 2010).

Metalloporphyrin-Catalyzed Functionalization

The review on metalloporphyrin-catalyzed C-H bond functionalization underscores the relevance of such reactions in organic synthesis and biomimetic studies. These reactions, including hydroxylation and amination, are critical for creating complex organic molecules, showcasing the intersection of chemistry and biology in the synthesis of functional compounds (Che et al., 2011).

Degradation of Hazardous Compounds

Advanced oxidation processes (AOPs) are efficient in mineralizing nitrogen-containing compounds, which are resistant to conventional degradation. This research is fundamental for environmental safety, focusing on the degradation efficiencies and reaction mechanisms of AOPs in handling toxic compounds, thereby improving water treatment technologies (Bhat & Gogate, 2021).

Biogenic Amines in Environmental and Food Safety

Understanding the concentrations, sources, fate, and toxicity of biogenic amines in surface waters is crucial for environmental and occupational health, especially with the emergence of new technologies that may introduce these compounds into the environment. This knowledge aids in the risk assessment and management of water quality, ensuring safety against toxic and hazardous compounds (Poste et al., 2014).

properties

IUPAC Name

N-benzyl-9-propan-2-ylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5/c1-11(2)20-10-19-13-14(17-9-18-15(13)20)16-8-12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLZWJCKPDQCNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=NC2=C(N=CN=C21)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444118
Record name 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

111853-20-4
Record name 9H-Purin-6-amine, 9-(1-methylethyl)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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